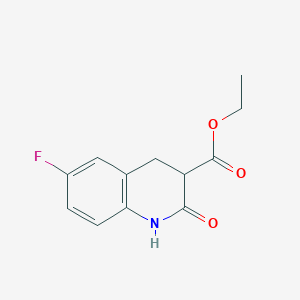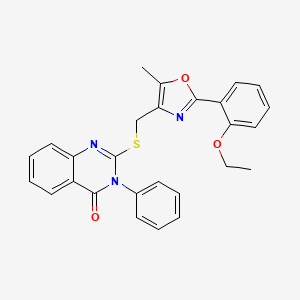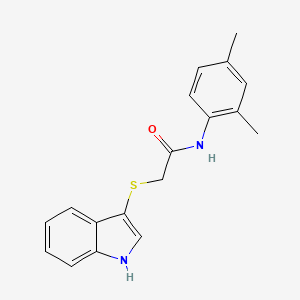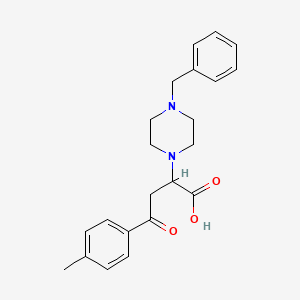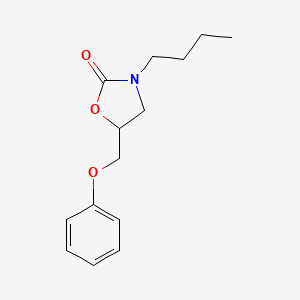
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a chemical compound with the formula C14H19NO3 . It is used in various applications, including as an impurity in bulk custom synthesis .
Molecular Structure Analysis
The molecular structure of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
Chiral Oxazolidin-2-ones Synthesis : Chiral oxazolidin-2-ones, including compounds similar to "3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one," have been recognized for their synthetic value as chiral auxiliaries and for their biological activities. A practical approach for their synthesis involves a one-pot procedure utilizing modified Sharpless asymmetric aminohydroxylation followed by base-mediated ring closure. This method offers a convenient route to chiral 4,5-disubstituted oxazolidin-2-ones with high enantioselectivities (Barta et al., 2000).
Cycloaddition Reactions : The compound and its derivatives are involved in Diels-Alder cycloaddition reactions, offering a pathway to cycloadducts with significant yields. Such processes have been utilized to generate a variety of complex molecules, showcasing the versatility of oxazolidin-2-ones in synthetic chemistry (Alves et al., 2006).
Homochiral Oxazolidinones Synthesis : Research has also explored the conversion of optically active butyrolactones to homochiral oxazolidinones, highlighting the potential of these compounds in drug synthesis, particularly in antibacterial and behavior disorder therapy areas (Wang & Hollingsworth, 2000).
Conjugate Addition Reactions : The utility of oxazolidin-2-ones as intermediates in conjugate addition reactions has been demonstrated, further underscoring their significance in the creation of enantiomerically pure diols, which are valuable in various chemical syntheses (Gaul & Seebach, 2002).
Chemical Properties and Reactivity
Phosphorylating Agents : N-Phosphoryl oxazolidinones, including structures akin to "3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one," have been identified as effective phosphorylating agents, demonstrating the chemical reactivity and utility of oxazolidin-2-ones in organic synthesis (Jones & Smanmoo, 2004).
Zukünftige Richtungen
The future directions for the study of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its structural complexity, it could serve as a valuable scaffold for the development of new pharmaceuticals or other bioactive compounds .
Eigenschaften
IUPAC Name |
3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-15-10-13(18-14(15)16)11-17-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAATUGSCNRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(OC1=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

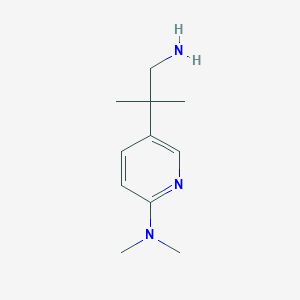
![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)
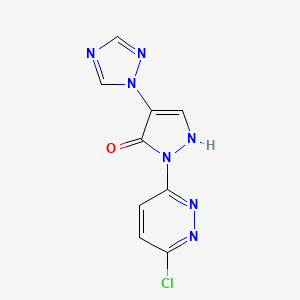
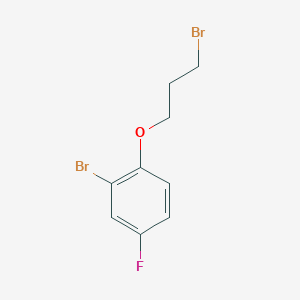
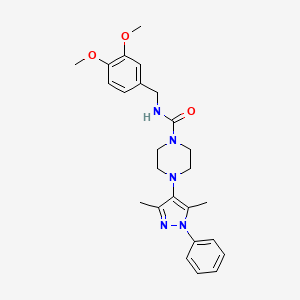
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)
![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)
![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)
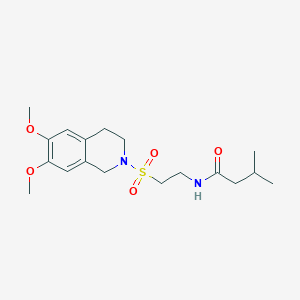
![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)
